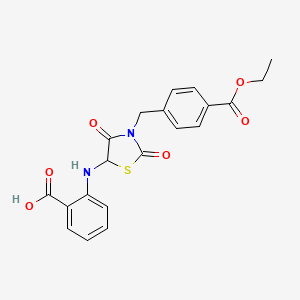

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Description

Properties

IUPAC Name |

2-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-9-7-12(8-10-13)11-22-17(23)16(29-20(22)27)21-15-6-4-3-5-14(15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJYRTPQEOQLDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a compound with significant potential in medicinal chemistry, primarily due to its structural components, which include a thiazolidine ring and various functional groups. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is C20H18N2O6S, with a molecular weight of 414.43 g/mol. Its structure features a thiazolidine scaffold, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit notable antimicrobial properties. A study evaluating various thiazolidine-2,4-dione analogues found that compounds similar to the target compound demonstrated significant activity against both bacterial and fungal strains.

| Compound | Bacterial Strains | Fungal Strains |

|---|---|---|

| am1 | E. coli (MIC: 15 µg/mL) | C. albicans (MIC: 20 µg/mL) |

| am2 | S. aureus (MIC: 10 µg/mL) | A. niger (MIC: 25 µg/mL) |

| am3 | P. aeruginosa (MIC: 12 µg/mL) | A. flavus (MIC: 30 µg/mL) |

These findings suggest that the thiazolidine framework can be optimized for enhanced antimicrobial efficacy .

2. Anti-inflammatory Activity

Compounds derived from thiazolidine scaffolds have been reported to possess anti-inflammatory properties. For instance, several analogues demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

3. Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in various studies. One investigation highlighted that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated the anticancer activity of a series of thiazolidine derivatives against human cancer cell lines. The results indicated that specific modifications to the thiazolidine core significantly enhanced cytotoxicity:

- Compound A (similar structure): IC50 = 5 µM against HeLa cells.

- Compound B : IC50 = 10 µM against MCF-7 cells.

These results underscore the importance of structural optimization in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, derivatives of thiazolidine were tested against standard strains using the broth microdilution method:

- Compound C showed an MIC of 8 µg/mL against S. aureus.

- Compound D exhibited an MIC of 12 µg/mL against P. aeruginosa.

This study highlights the potential for developing new antimicrobial agents based on thiazolidine structures .

Scientific Research Applications

Antidiabetic Activity

Thiazolidinedione derivatives, including the compound , have been extensively studied for their potential as antidiabetic agents. They function primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Case Study : A study demonstrated that thiazolidinedione derivatives exhibited significant hypoglycemic effects in diabetic animal models. The synthesized compound showed comparable efficacy to standard drugs like pioglitazone and rosiglitazone, indicating its potential for managing type 2 diabetes .

Antimicrobial Properties

The antimicrobial potential of thiazolidinedione derivatives has also been explored. Research indicates that modifications at the 3 and 5 positions of the thiazolidinedione scaffold can enhance antibacterial and antifungal activities.

Case Study : A series of synthesized derivatives were tested against various bacterial strains, including E. coli and S. aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their utility as alternative antimicrobial agents .

Antioxidant Activity

Thiazolidinediones are known for their antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases.

Data Table: Antioxidant Activity of Thiazolidinedione Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound A | 15 | |

| Compound B | 20 | |

| 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid | 18 |

Anti-inflammatory Effects

Research has indicated that thiazolidinedione derivatives may possess anti-inflammatory properties, making them candidates for treating conditions characterized by chronic inflammation.

Case Study : In vitro studies showed that certain derivatives reduced pro-inflammatory cytokine levels in macrophages, highlighting their potential as therapeutic agents in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., dimethylamino, methoxy) improve solubility but may reduce metabolic stability .

Comparisons :

- SS4: Synthesized via cyclization of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with mercaptoacetic acid in DMF, yielding 71% .

- 237a: Derived from Knoevenagel condensation of hydroxybenzaldehydes with TZD, followed by borohydride reduction .

- Benzamide Analogs : Utilize carbodiimide-mediated coupling of TZD intermediates with anilines .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((3-(4-(Ethoxycarbonyl)benzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of a thiazolidinone core. A common approach includes:

- Step 1: Condensation of 4-(ethoxycarbonyl)benzylamine with thioglycolic acid to form the thiazolidin-2,4-dione intermediate.

- Step 2: Introduction of the benzoic acid moiety via nucleophilic substitution or coupling reactions. For example, reacting the thiazolidinone intermediate with 2-aminobenzoic acid derivatives under basic conditions (e.g., NaOH) at 0–5°C to minimize side reactions .

- Step 3: Purification via recrystallization (e.g., using dioxane) or chromatography. Analytical tools like HPLC and TLC (silica gel, ethyl acetate/hexane) are critical for monitoring reaction progress and purity .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Methodological Answer:

Key optimization strategies include:

- Temperature Control: Maintaining low temperatures (0–5°C) during diazonium salt formation to prevent decomposition .

- Catalyst Selection: Using palladium catalysts (e.g., Pd/C) for hydrogenation steps to enhance selectivity .

- Solvent Systems: Employing polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and improve solubility .

- Byproduct Mitigation: Implementing gradient HPLC to isolate impurities, particularly unreacted aminobenzoic acid or oxidized thiazolidinone derivatives .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the molecular structure, with characteristic peaks for the ethoxycarbonyl group (δ ~4.3 ppm for CH2, δ ~1.3 ppm for CH3) and thiazolidinone protons (δ ~3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+ ion for C20H17N2O6S: 437.08) .

- HPLC-PDA: Ensures purity (>95%) and identifies UV-active impurities using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve conflicting spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer:

- Variable Temperature NMR: Resolves dynamic effects (e.g., hindered rotation of the ethoxycarbonyl group) that may cause peak splitting .

- 2D NMR (COSY, HSQC): Assigns ambiguous protons and carbons, particularly in crowded aromatic regions .

- X-ray Crystallography: Provides definitive structural confirmation if crystalline derivatives are obtainable. For example, similar benzoic acid derivatives have been resolved with bond angles <120° for planar thiazolidinone rings .

Basic: What in vitro biological assays are suitable for initial pharmacological evaluation?

Methodological Answer:

- Enzyme Inhibition Assays: Test activity against targets like cyclooxygenase (COX) or tyrosine kinases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing cloned receptors .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess IC50 values .

Advanced: How can contradictory data on biological activity be addressed (e.g., varying IC50 values across studies)?

Methodological Answer:

- Standardized Protocols: Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

- Dose-Response Curves: Perform 8–10 concentration points in triplicate to improve IC50 accuracy.

- Metabolite Profiling: LC-MS/MS to rule out compound degradation or metabolite interference during assays .

Basic: What computational tools are used to predict the compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models interactions with target proteins (e.g., COX-2 or PPARγ) using PDB structures (e.g., 1CX2 for COX-2) .

- QSAR Models: Utilize descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

Advanced: How can researchers validate predicted binding modes from docking studies?

Methodological Answer:

- Alanine Scanning Mutagenesis: Test critical residues (e.g., Arg120 in COX-2) to confirm hydrogen bonding with the benzoic acid moiety .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to assess docking-predicted affinities .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.

- Waste Disposal: Neutralize acidic byproducts (pH 7–8) before disposal in halogenated waste containers .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.